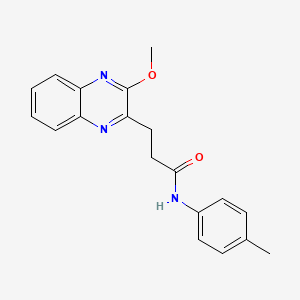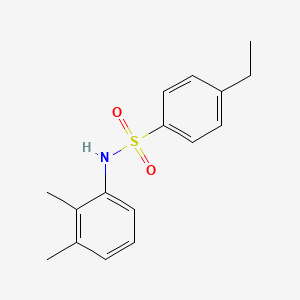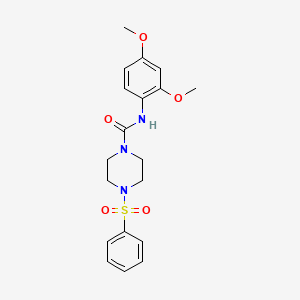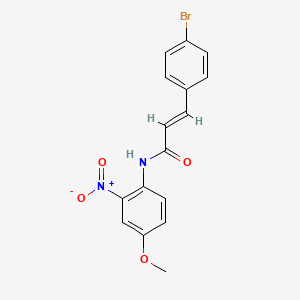![molecular formula C19H26N2O4S B5315700 8-[2-(1,1-dioxido-4-thiomorpholinyl)benzoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5315700.png)
8-[2-(1,1-dioxido-4-thiomorpholinyl)benzoyl]-1-oxa-8-azaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[2-(1,1-dioxido-4-thiomorpholinyl)benzoyl]-1-oxa-8-azaspiro[4.5]decane, also known as DT-010, is a synthetic compound that has been widely studied for its potential applications in various fields of research.
Applications De Recherche Scientifique
8-[2-(1,1-dioxido-4-thiomorpholinyl)benzoyl]-1-oxa-8-azaspiro[4.5]decane has been studied for its potential applications in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, 8-[2-(1,1-dioxido-4-thiomorpholinyl)benzoyl]-1-oxa-8-azaspiro[4.5]decane has been shown to have neuroprotective effects and to improve cognitive function in animal models. In cancer research, 8-[2-(1,1-dioxido-4-thiomorpholinyl)benzoyl]-1-oxa-8-azaspiro[4.5]decane has been shown to inhibit the growth of cancer cells and to induce apoptosis. In drug discovery, 8-[2-(1,1-dioxido-4-thiomorpholinyl)benzoyl]-1-oxa-8-azaspiro[4.5]decane has been identified as a potential lead compound for the development of new drugs.
Mécanisme D'action
The exact mechanism of action of 8-[2-(1,1-dioxido-4-thiomorpholinyl)benzoyl]-1-oxa-8-azaspiro[4.5]decane is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 8-[2-(1,1-dioxido-4-thiomorpholinyl)benzoyl]-1-oxa-8-azaspiro[4.5]decane has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. 8-[2-(1,1-dioxido-4-thiomorpholinyl)benzoyl]-1-oxa-8-azaspiro[4.5]decane has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
8-[2-(1,1-dioxido-4-thiomorpholinyl)benzoyl]-1-oxa-8-azaspiro[4.5]decane has been shown to have various biochemical and physiological effects in animal models. In addition to its neuroprotective and cognitive-enhancing effects, 8-[2-(1,1-dioxido-4-thiomorpholinyl)benzoyl]-1-oxa-8-azaspiro[4.5]decane has been shown to reduce oxidative stress and inflammation, and to improve glucose metabolism. 8-[2-(1,1-dioxido-4-thiomorpholinyl)benzoyl]-1-oxa-8-azaspiro[4.5]decane has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
8-[2-(1,1-dioxido-4-thiomorpholinyl)benzoyl]-1-oxa-8-azaspiro[4.5]decane has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and diverse biological activities. However, there are also some limitations to using 8-[2-(1,1-dioxido-4-thiomorpholinyl)benzoyl]-1-oxa-8-azaspiro[4.5]decane in lab experiments, including its relatively low potency and selectivity, and the need for further optimization of its pharmacokinetic properties.
Orientations Futures
There are several future directions for research on 8-[2-(1,1-dioxido-4-thiomorpholinyl)benzoyl]-1-oxa-8-azaspiro[4.5]decane, including the optimization of its pharmacokinetic properties, the development of more potent and selective analogs, and the elucidation of its exact mechanism of action. 8-[2-(1,1-dioxido-4-thiomorpholinyl)benzoyl]-1-oxa-8-azaspiro[4.5]decane also has potential applications in the treatment of various diseases, including neurodegenerative diseases, cancer, and metabolic disorders. Further research on 8-[2-(1,1-dioxido-4-thiomorpholinyl)benzoyl]-1-oxa-8-azaspiro[4.5]decane may lead to the development of new drugs for these diseases.
Méthodes De Synthèse
8-[2-(1,1-dioxido-4-thiomorpholinyl)benzoyl]-1-oxa-8-azaspiro[4.5]decane is synthesized through a multi-step process that involves the reaction of 2-(4-morpholinyl)benzaldehyde with 2-amino-1,4-dithiane in the presence of a catalyst to form the intermediate compound 2-(4-morpholinyl)benzoyl-1,4-dithiane. This intermediate is then reacted with 1,2-dibromoethane to form the final product 8-[2-(1,1-dioxido-4-thiomorpholinyl)benzoyl]-1-oxa-8-azaspiro[4.5]decane.
Propriétés
IUPAC Name |
[2-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-(1-oxa-8-azaspiro[4.5]decan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4S/c22-18(21-9-7-19(8-10-21)6-3-13-25-19)16-4-1-2-5-17(16)20-11-14-26(23,24)15-12-20/h1-2,4-5H,3,6-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEZJXXLHHVFOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)C3=CC=CC=C3N4CCS(=O)(=O)CC4)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(4-fluorobenzyl)-3-piperidinyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5315618.png)

![8-ethoxy-3-{[4-(4-ethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B5315628.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5315639.png)

![isopropyl 2-[(4-isobutoxybenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5315655.png)

![[4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride](/img/structure/B5315672.png)

![4-{3-[(acetyloxy)imino]-1-buten-1-yl}phenyl acetate](/img/structure/B5315677.png)
![N-(3-chlorophenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5315684.png)
![{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5315687.png)

![3-{3-[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]-3-oxopropyl}-1H-indole](/img/structure/B5315708.png)